molecular formula C22H18FN5O2 B2778024 N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207016-36-1

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2778024
CAS No.: 1207016-36-1
M. Wt: 403.417
InChI Key: SDYGAJFTVWIHSS-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 4. Key structural attributes include:

  • Position 1: A 4-methoxyphenyl group, which may enhance solubility and influence π-π stacking interactions due to the electron-donating methoxy substituent.
  • N-Substituent: A (2-fluorophenyl)methyl moiety, introducing steric bulk and fluorophilic characteristics.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-30-18-10-8-17(9-11-18)28-21(16-6-4-12-24-13-16)20(26-27-28)22(29)25-14-15-5-2-3-7-19(15)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYGAJFTVWIHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Triazole derivatives, including the compound , are known for their antibacterial and antifungal properties. Research indicates that compounds with triazole scaffolds exhibit significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics such as ciprofloxacin and vancomycin .

Table 1: Comparison of Antimicrobial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamideTBDMRSA
Ciprofloxacin2.96MRSA
Vancomycin0.68MRSA

1.2 Anticancer Activity

The triazole ring system has also been implicated in anticancer activity. Compounds containing this scaffold have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of enzymatic pathways and interference with cellular proliferation signals .

Case Study: Anticancer Activity of Triazole Derivatives

A study evaluated a series of triazole derivatives against human cancer cell lines and reported that certain modifications at the phenyl and pyridine positions enhanced cytotoxicity significantly. Such findings suggest that this compound may hold promise as a lead compound for further development in cancer therapeutics .

Material Science Applications

2.1 Supramolecular Chemistry

Triazoles are increasingly being utilized in supramolecular chemistry due to their ability to form stable complexes with metal ions and other substrates. The unique electronic properties imparted by the triazole moiety facilitate interactions that are beneficial for creating functional materials .

Table 2: Applications of Triazoles in Material Science

ApplicationDescription
Coordination ChemistryFormation of metal-triazole complexes for catalysis
Polymer ScienceUse as building blocks for advanced polymeric materials

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents :

  • The target’s 4-methoxyphenyl group contrasts with 3o’s 2-fluorophenyl and 3b’s bulky bis-benzyloxy substituent. Methoxy groups are associated with improved solubility and metabolic stability compared to halogens or benzyl ethers .
  • In , phenyl at position 1 combined with pyridin-3-yl at position 5 (ethyl ester derivative) showed moderate growth inhibition (GP = 70.94%) in lung cancer cells, suggesting the target’s 4-methoxyphenyl could modulate activity similarly .

Position 5 Substituents :

  • Pyridin-3-yl (target) vs. pyridin-4-yl (3b): The nitrogen position in pyridine influences binding to targets like kinases or receptors. Pyridin-3-yl may favor interactions with polar residues in enzymatic pockets .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target’s 4-methoxyphenyl and pyridin-3-yl groups likely lower LogP compared to 3b’s lipophilic bis-benzyloxy substituent, improving aqueous solubility .
  • Metabolic Stability: Fluorine atoms (e.g., in 3o and the target) may reduce cytochrome P450-mediated metabolism, enhancing half-life relative to non-fluorinated analogues .

Biological Activity

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of fluorine and methoxy groups enhances its lipophilicity and potential interaction with biological targets. Its molecular formula is C18H17FN4OC_{18}H_{17}FN_4O with a molecular weight of approximately 348.36 g/mol.

Triazole derivatives often exhibit their biological activity through interactions with specific enzymes or receptors. For instance, the triazole ring can interact with cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways. The introduction of substituents like fluorine or methoxy groups can modulate these interactions, leading to enhanced potency or selectivity against certain biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For example:

  • Antifungal Activity : The compound has been tested against various fungal strains, showing promising results comparable to established antifungals like fluconazole. The minimum inhibitory concentrations (MICs) against Candida albicans were found to be in the range of 1.6 μg/ml to 25 μg/ml .
  • Antibacterial Activity : In vitro tests indicated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antibacterial potential .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme involved in numerous physiological processes. Preliminary studies indicate moderate inhibition with potential applications in treating conditions like glaucoma and obesity .

Study 1: Antifungal Efficacy

A study published in Frontiers in Chemistry evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results showed that this compound exhibited a significant reduction in fungal growth compared to control groups, highlighting its potential as a new antifungal agent .

Study 2: Antibacterial Activity

In another investigation focused on antibacterial properties, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its development as a therapeutic agent for bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the triazole ring and substituents significantly influence biological activity. For instance, the presence of hydrophobic groups appears to enhance antimicrobial efficacy by improving membrane permeability and interaction with target sites .

Q & A

Q. What experimental strategies are recommended for synthesizing N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole-based carboxamides typically involves multi-step routes, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Reagents : Use of sodium azide, propargyl derivatives, and copper(I) iodide as a catalyst .
  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile for optimal reaction efficiency .
  • Bases : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate intermediates and drive reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high-purity yields .

Q. How can the structural integrity of the compound be validated post-synthesis?

Comprehensive characterization requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity of the triazole ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination; SHELXL (part of the SHELX suite) is widely used for small-molecule refinement .

Q. What are the primary chemical reactivity profiles of this triazole-carboxamide derivative?

The compound exhibits reactivity at:

  • Triazole Ring : Susceptible to electrophilic substitution at the N1 and N2 positions under acidic conditions .
  • Pyridinyl Group : Coordination with transition metals (e.g., Pd, Pt) for catalytic or medicinal chemistry applications .
  • Fluorophenyl Group : Resistance to nucleophilic substitution due to fluorine’s electron-withdrawing effects, but reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for fluorinated triazole derivatives?

Discrepancies in activity (e.g., enzyme inhibition vs. cellular toxicity) can be addressed by:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity trends using descriptors like logP and polar surface area .
  • MD Simulations : Assess conformational stability of the compound in lipid bilayers to explain variability in membrane permeability .

Q. What strategies optimize pharmacokinetic properties such as solubility and bioavailability?

  • Salt Formation : Co-crystallization with counterions (e.g., HCl, sodium) improves aqueous solubility .
  • Prodrug Design : Mask the carboxamide group with ester or glycoside moieties for enhanced absorption .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to bypass metabolic degradation .

Q. How do crystallographic data inform polymorph screening and formulation challenges?

  • Polymorph Identification : Use SHELXL for high-resolution structure determination to detect subtle packing differences (e.g., hydrogen-bond networks) .
  • Stability Studies : Correlate lattice energy (calculated via DFT) with thermal stability profiles (DSC/TGA) to select optimal solid forms .

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